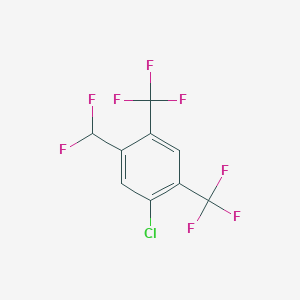

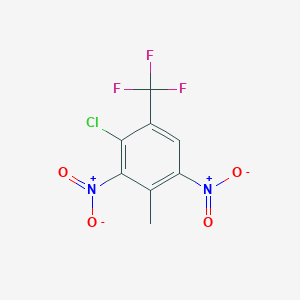

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, also known as BTMDCB, is a halogenated aromatic compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, and its unique properties make it an ideal starting material for the development of new materials. BTMDCB is a highly reactive compound, and its unique reactivity makes it useful in a variety of applications.

Scientific Research Applications

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, such as polyfluorinated compounds, polychlorinated compounds, and polybrominated compounds. It is also used as a reactant in the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticoagulants. 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is also used in the synthesis of a variety of polymers and catalysts.

Mechanism of Action

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a highly reactive compound, and its unique reactivity makes it useful in a variety of applications. The reactivity of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is due to its ability to form strong carbon-halogen bonds with other molecules. This makes it an ideal starting material for the synthesis of a variety of organic compounds, as well as for the synthesis of polymers and catalysts.

Biochemical and Physiological Effects

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has been studied for its biochemical and physiological effects. Studies have shown that 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a potent inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory, antifungal, and anticoagulant activities.

Advantages and Limitations for Lab Experiments

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene has several advantages for lab experiments. It is a highly reactive compound, and its reactivity makes it useful for the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a highly toxic compound, and its use should be done with extreme caution.

Future Directions

Due to its unique reactivity and wide range of applications, 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is an important compound for future research. Potential future directions include the development of new materials based on 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, the development of new catalysts and polymers based on 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, and the exploration of its biochemical and physiological effects. In addition, it is important to further explore the safety and toxicity of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene, as well as its potential environmental impacts.

Synthesis Methods

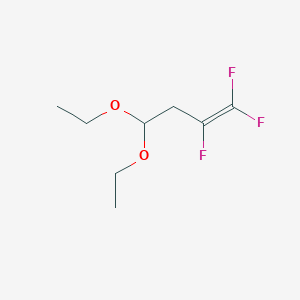

The synthesis of 2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene is a complex process that involves several steps. The first step is the synthesis of the starting material, 2,4-difluorobenzonitrile. This is done by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is then followed by a Grignard reaction with trifluoromethylmagnesium bromide to form the desired product. The next step involves the reaction of the starting material with difluorochloromethane in the presence of a base to form the desired product.

properties

IUPAC Name |

1-chloro-5-(difluoromethyl)-2,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF8/c10-6-1-3(7(11)12)4(8(13,14)15)2-5(6)9(16,17)18/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBHKDFDYPYUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(F)(F)F)C(F)(F)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(trifluoromethyl)-5-(difluoromethyl)chlorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)

![1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%](/img/structure/B6313278.png)

![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)

![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)

![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)